8-methyl-11-phenyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one
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Overview
Description
8-methyl-11-phenyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one is a complex organic compound with a unique structure that combines multiple ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-11-phenyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one typically involves multi-step organic reactions. One common approach is to start with a suitable chromene derivative and introduce the furo and cyclohepta rings through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable resources, can be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
8-methyl-11-phenyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these
Properties
Molecular Formula |
C23H20O3 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
12-methyl-16-phenyl-10,14-dioxatetracyclo[9.7.0.02,8.013,17]octadeca-1(11),2(8),12,15,17-pentaen-9-one |
InChI |
InChI=1S/C23H20O3/c1-14-21-19(20(13-25-21)15-8-4-2-5-9-15)12-18-16-10-6-3-7-11-17(16)23(24)26-22(14)18/h2,4-5,8-9,12-13H,3,6-7,10-11H2,1H3 |
InChI Key |
ORDDGYGOMGFXJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCCCC4)C(=CO2)C5=CC=CC=C5 |
Origin of Product |
United States |
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